



## Application Notes and Protocols for (1R)-AZD-1480 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | (1R)-AZD-1480 |           |  |  |  |
| Cat. No.:            | B1684625      | Get Quote |  |  |  |

**(1R)-AZD-1480**, also known as AZD1480, is a potent, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).[1][2][3] These application notes provide recommended concentrations and detailed protocols for the use of **(1R)-AZD-1480** in various in vitro assays, intended for researchers, scientists, and drug development professionals.

(1R)-AZD-1480 effectively suppresses the JAK/STAT signaling pathway, which is implicated in the proliferation and survival of various cancer cells.[1][4][5] It has been shown to inhibit STAT3 phosphorylation and tumor growth in a STAT3-dependent manner.[1][4] At low micromolar concentrations, AZD1480 can block cell proliferation and induce apoptosis in various cancer cell lines.[1][4] At a concentration of 5μM, AZD1480 has also been observed to induce G2/M cell cycle arrest and cell death through the inhibition of Aurora kinases.[1][4]

### **Quantitative Data Summary**

The following table summarizes the effective concentrations of **(1R)-AZD-1480** in various in vitro assays based on published literature.



| Assay Type                                                | Target/Cell<br>Line                        | Parameter                         | Reported<br>Concentration/<br>Value | Reference |
|-----------------------------------------------------------|--------------------------------------------|-----------------------------------|-------------------------------------|-----------|
| Enzymatic<br>Assays                                       |                                            |                                   |                                     |           |
| Kinase Assay                                              | Recombinant<br>JAK1                        | IC50                              | 1.3 nM                              | [1]       |
| Recombinant<br>JAK2                                       | IC50                                       | <0.4 nM                           | [1]                                 |           |
| Recombinant<br>JAK2                                       | Ki                                         | 0.26 nM                           | [5]                                 | _         |
| Recombinant<br>JAK2                                       | IC50                                       | 58 nM (at 5 mM<br>ATP)            | [6]                                 | _         |
| Cell-Based<br>Assays                                      |                                            |                                   |                                     | _         |
| Cell Proliferation                                        | TEL-JAK2 driven<br>Ba/F3 cells             | GI50                              | 60 nM                               | [5][6]    |
| JAK2 V617F<br>mutant<br>expressing cells                  | GI50                                       | 60 nM                             | [6]                                 |           |
| Pediatric Solid<br>Tumor Cell Lines<br>(NB, RMS,<br>ESTF) | EC50 (median)                              | 1.5 μM (range:<br>0.36 - 5.37 μM) | [7]                                 |           |
| Neuroblastoma<br>(SY5Y)                                   | EC50                                       | 0.36 μΜ                           | [7]                                 | _         |
| PPTP in vitro cell line panel                             | rIC50 (median)                             | 1.5 μM (range:<br>0.3 - 5.9 μM)   | [2]                                 | -         |
| STAT<br>Phosphorylation                                   | TEL-JAK2 driven<br>Ba/F3 cells<br>(pSTAT5) | IC50                              | 46 nM                               | [5]       |



| Cell Cycle<br>Analysis                            | Various Cancer<br>Cell Lines | Effective Conc.           | 0 - 2.5 μM (for<br>G2/M arrest) | [7]    |
|---------------------------------------------------|------------------------------|---------------------------|---------------------------------|--------|
| Various Cancer<br>Cell Lines                      | Effective Conc.              | 5 μM (for G2/M<br>arrest) | [1][4]                          |        |
| Apoptosis<br>Induction                            | Myeloma Cell<br>Lines        | Effective Conc.           | Low micromolar concentrations   | [1][4] |
| Pediatric Tumor Cell Lines (Caspase-3/7 activity) | Effective Conc.              | Starting at 0.5<br>μΜ     | [7]                             |        |

# **Experimental Protocols Kinase Inhibition Assay**

This protocol describes a method to determine the inhibitory activity of **(1R)-AZD-1480** against recombinant JAK enzymes.

#### Materials:

- Recombinant JAK1, JAK2, or JAK3 enzymes
- (1R)-AZD-1480
- Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM DTT, 0.01% Tween-20, 50 μg/mL BSA, 10 mM MgCl2[1][4]
- ATP
- Peptide Substrate (e.g., FITC-C6-KKHTDDGYMPMSPGVA-NH2 for JAK1, FAM-SRCtide for JAK2/3)[4]
- Microplate reader or Caliper LC3000 system for detection[4]

#### Procedure:



- Prepare a serial dilution of (1R)-AZD-1480 in DMSO, then dilute further in the assay buffer. A suggested range is from 8.3 μM to 0.3 nM in half-log dilution steps.[4]
- In a microplate, add the recombinant JAK enzyme to each well.
- Add the diluted (1R)-AZD-1480 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at the Km for each respective enzyme (e.g., JAK1: 55 μM, JAK2: 15 μM, JAK3: 3 μM) or at a physiological concentration of 5 mM.[4]
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction according to the detection system manufacturer's instructions.
- Quantify the amount of phosphorylated and unphosphorylated peptide to determine the percent inhibition.[4]

## **Cell Proliferation Assay (MTS Assay)**

This protocol outlines a method to assess the effect of **(1R)-AZD-1480** on the proliferation of cancer cell lines.

#### Materials:

- · Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM with 5% FBS)[4]
- (1R)-AZD-1480
- MTS reagent
- 96-well plates
- Incubator (37°C, 5% CO2)
- Microplate reader



#### Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **(1R)-AZD-1480** in complete cell culture medium. A suggested concentration range is from 0.1 μM to 10 μM.
- Remove the old medium from the wells and add the medium containing different concentrations of (1R)-AZD-1480 or DMSO (vehicle control).
- Incubate the plates for a specified period, typically 48 to 96 hours.[2][4]
- Add MTS reagent to each well according to the manufacturer's protocol.
- Incubate for 1-4 hours until a color change is visible.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50/IC50 values.

## **Western Blot for Phospho-STAT3 Inhibition**

This protocol is for determining the effect of (1R)-AZD-1480 on the phosphorylation of STAT3.

#### Materials:

- Cancer cell lines
- (1R)-AZD-1480
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody



- · Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

#### Procedure:

- Plate the cells and allow them to adhere.
- Treat the cells with various concentrations of (1R)-AZD-1480 or DMSO for a specified time (e.g., 2 to 24 hours).[5]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.

## Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Mechanism of action of (1R)-AZD-1480 in the JAK/STAT signaling pathway.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General workflow for in vitro testing of (1R)-AZD-1480.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Initial Solid Tumor Testing (Stage 1) of AZD1480, an Inhibitor of Janus Kinases 1 and 2 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for (1R)-AZD-1480 in In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684625#recommended-concentration-of-1r-azd-1480-for-in-vitro-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com